2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE is a synthetic organic compound characterized by the presence of an iodine atom, two methyl groups, a pyrazole ring, and a piperidine ring
Vorbereitungsmethoden
The synthesis of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent.
Attachment of the piperidine ring: The pyrazole derivative is then reacted with piperidine under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE include:
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETIC ACID: This compound has a carboxylic acid group instead of a piperidine ring.
3,5-DIMETHYL-1H-PYRAZOLE: This compound lacks the iodine atom and the piperidine ring.
4-IODO-3,5-DIMETHYL-1H-PYRAZOLE: This compound lacks the piperidine ring.
The uniqueness of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18IN3O |
---|---|
Molekulargewicht |
347.20 g/mol |
IUPAC-Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C12H18IN3O/c1-9-12(13)10(2)16(14-9)8-11(17)15-6-4-3-5-7-15/h3-8H2,1-2H3 |
InChI-Schlüssel |
FTKOVYZURMDCMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)N2CCCCC2)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.